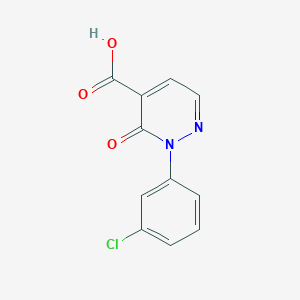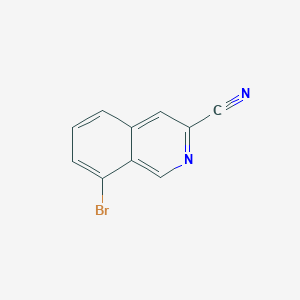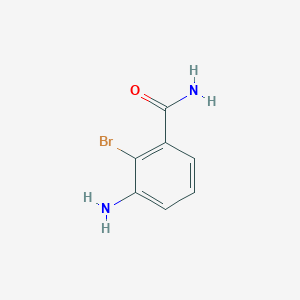![molecular formula C7H4BrN3 B13666604 7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
7-Bromopyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a bromine atom attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrido[2,3-d]pyrimidine typically involves multiple steps starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often employed in the final steps to improve yields and reduce by-products .
Bromination: The aromatic ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidine core.
Dimroth Rearrangement: This rearrangement is facilitated by microwave irradiation, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
7-Bromopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Electrophilic Substitution: Reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic Substitution: Products include various substituted pyrido[2,3-d]pyrimidines with different functional groups.
Electrophilic Substitution: Products include halogenated or nitro-substituted derivatives.
科学研究应用
7-Bromopyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Bromopyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases, which are crucial for cell growth and proliferation. This inhibition disrupts signaling pathways, leading to the suppression of cancer cell growth .
相似化合物的比较
Similar Compounds
- 6-Bromopyrido[2,3-d]pyrimidine
- 4-Chloropyrido[2,3-d]pyrimidine
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
Uniqueness
7-Bromopyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 7th position makes it particularly suitable for nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives with potential therapeutic applications .
属性
IUPAC Name |
7-bromopyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBYZFIWBLOTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)








